5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with a methyl group attached to the pyrrole ring
Mechanism of Action
Target of Action
It’s known that azaindole derivatives, which include 3-amino-5-methyl-4-azaindole, have been used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in a wide range of cellular processes, including cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Azaindole derivatives are known to bind with high affinity to multiple receptors . This binding can inhibit the activity of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
It’s known that kinase inhibitors can affect a variety of pathways, including those involved in cell growth, differentiation, and apoptosis . The inhibition of these pathways can lead to downstream effects such as the suppression of cell proliferation and the induction of cell death .
Pharmacokinetics
It’s known that the azaindole core can be used to modulate and finely tune these properties . This can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a drug .
Result of Action
As a kinase inhibitor, it can be expected to suppress cell proliferation and induce cell death . This can result in the inhibition of disease progression in conditions such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as 2-aminopyridine and 2,5-dimethylfuran can be used, followed by cyclization in the presence of a catalyst like palladium or copper .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrrolo[3,2-b]pyridines .
Scientific Research Applications
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the methyl group.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of a methyl group.
1H-pyrrolo[3,2-b]pyridine: Similar core structure but different substitution pattern.
Uniqueness
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPBMWCMOPXYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.